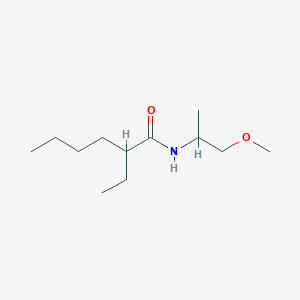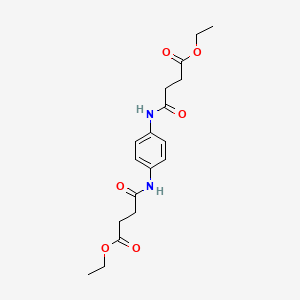![molecular formula C18H18Cl2N2O2S B3954005 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3954005.png)
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
Overview
Description
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide, commonly known as BHAM, is a thiol-reactive compound that has been used extensively in scientific research for its ability to inhibit the activity of bacterial and eukaryotic enzymes. BHAM is a potent inhibitor of thiol-dependent enzymes, including peroxidases, oxidoreductases, and dehydrogenases.
Mechanism of Action
BHAM inhibits the activity of thiol-dependent enzymes by reacting with the thiol group of cysteine residues in the active site of the enzyme. This reaction forms a covalent bond between BHAM and the cysteine residue, which prevents the enzyme from functioning properly. BHAM is a reversible inhibitor, meaning that the covalent bond between BHAM and the cysteine residue can be broken, allowing the enzyme to regain its activity.
Biochemical and Physiological Effects:
BHAM has been shown to have a wide range of biochemical and physiological effects. BHAM has been shown to inhibit the activity of peroxidases, which are enzymes that play a key role in the detoxification of reactive oxygen species. BHAM has also been shown to inhibit the activity of dehydrogenases, which are enzymes that play a key role in cellular metabolism. BHAM has been shown to have antioxidant properties and has been used in the study of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BHAM in laboratory experiments is its ability to inhibit the activity of thiol-dependent enzymes. This allows researchers to study the role of these enzymes in cellular signaling pathways and cellular metabolism. BHAM is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using BHAM in laboratory experiments is that it is a reversible inhibitor. This means that the covalent bond between BHAM and the cysteine residue can be broken, allowing the enzyme to regain its activity. This can make it difficult to study the long-term effects of BHAM inhibition on cellular processes.
Future Directions
There are several future directions for the use of BHAM in scientific research. One area of research is the study of the role of thiol-dependent enzymes in cellular signaling pathways. BHAM can be used to selectively inhibit the activity of these enzymes, allowing researchers to study their role in cellular processes.
Another area of research is the development of new inhibitors based on the structure of BHAM. By modifying the structure of BHAM, researchers may be able to develop more potent inhibitors that are selective for specific thiol-dependent enzymes.
In conclusion, BHAM is a thiol-reactive compound that has been used extensively in scientific research for its ability to inhibit the activity of thiol-dependent enzymes. BHAM has a wide range of biochemical and physiological effects and has been used in the study of oxidative stress and cellular metabolism. BHAM has advantages and limitations for laboratory experiments, and there are several future directions for the use of BHAM in scientific research.
Scientific Research Applications
BHAM has been used extensively in scientific research for its ability to inhibit the activity of thiol-dependent enzymes. BHAM has been shown to inhibit the activity of a wide range of enzymes, including peroxidases, oxidoreductases, and dehydrogenases. BHAM has also been used in the study of oxidative stress and the role of thiol-dependent enzymes in cellular signaling pathways.
properties
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-3-10(2)11-4-7-16(23)15(8-11)21-18(25)22-17(24)13-6-5-12(19)9-14(13)20/h4-10,23H,3H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQLSWSTSKIKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3953927.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953936.png)
![4-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B3953947.png)
![4-{2-[(benzylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B3953949.png)


![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3953979.png)
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzamide](/img/structure/B3953986.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3953991.png)


![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}methanesulfonamide](/img/structure/B3954011.png)